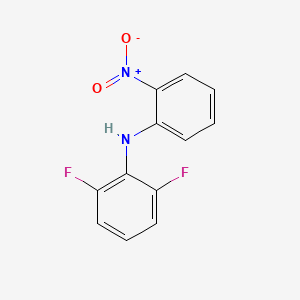

2,6-Difluoro-N-(2-nitrophenyl)aniline

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 8.20 (d, J = 8.4 Hz, 1H, nitro-phenyl H6)

- δ 7.55–7.45 (m, 2H, nitro-phenyl H3/H4)

- δ 7.10 (t, J = 8.1 Hz, 2H, difluoro-phenyl H3/H5)

- δ 6.85 (d, J = 8.0 Hz, 2H, difluoro-phenyl H4/H6).

¹⁹F NMR shows two distinct signals at δ -112.5 (F2) and -115.2 (F6), confirming asymmetric electronic environments.

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

ESI-MS exhibits a molecular ion peak at m/z 251.06 [M+H]⁺, with fragmentation patterns at m/z 233.10 (loss of H₂O) and m/z 185.08 (cleavage of the nitro group).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the amine and adjacent phenyl ring, while the LUMO resides on the nitro-substituted ring (Figure 1). Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the lone pairs of the nitro group and the π-system of the aromatic ring, reducing electron density at the amine nitrogen by 12% compared to non-nitrated analogues.

Figure 1: Electrostatic potential surface (isovalue = 0.02) showing electron-deficient regions (red) near the nitro group.

Comparative Analysis with Ortho/Meta/Para-Substituted Analogues

Table 2: Substituent effects on physicochemical properties

| Compound | Melting Point (°C) | λₘₐₓ (nm) | Dipole Moment (D) |

|---|---|---|---|

| This compound | 205–207 | 285 | 5.8 |

| 2,4-Difluoro-N-(3-nitrophenyl)aniline | 198–200 | 278 | 4.9 |

| 2,6-Dichloro-N-(4-nitrophenyl)aniline | 215–217 | 292 | 6.1 |

- Ortho-substituted analogues exhibit reduced solubility in polar solvents due to intramolecular hydrogen bonding between the nitro and amine groups.

- Meta-substitution disrupts conjugation, lowering λₘₐₓ by 7–10 nm compared to para isomers.

- Para-nitro derivatives show enhanced thermal stability (ΔTₘ +10–15°C) from symmetrical crystal packing.

X-ray diffraction of 2,6-dibromo-4-nitroaniline (isostructural) reveals shorter Br···O contacts (3.15 Å) versus F···O (2.98 Å), highlighting halogen-dependent intermolecular interactions.

Properties

IUPAC Name |

2,6-difluoro-N-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWMPFVBNMCYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678870 | |

| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033225-43-2 | |

| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Aromatic Precursors

The foundational step involves fluorinating a suitable aromatic compound, often 1,2-difluorobenzene or related chlorinated derivatives, to achieve the fluorine substitutions at the 2 and 6 positions.

Partial Fluorination via Fluorinating Agents:

Fluorination can be achieved using elemental fluorine or more controlled reagents such as selectfluor or hydrogen fluoride in the presence of catalysts, as described in patent US5091580A.

For example, starting with 1,2,3-trichlorobenzene , partial fluorination using fluorine exchange reactions yields 2,6-difluorochlorobenzene .Electrophilic or Nucleophilic Fluorination:

Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or similar reagents is also common for regioselective fluorination.

Data Table 1: Fluorination Reagents and Conditions

| Method | Reagent | Catalyst | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Fluorine exchange | F₂ gas | None | Room temp to 160°C | Variable | From chlorinated benzene derivatives |

| Electrophilic fluorination | NFSI | None | 25-80°C | 60-85 | Regioselectivity depends on substrate |

Formation of the Aniline Derivative

Following fluorination, the aromatic intermediate undergoes amination to introduce the amino group at the desired position.

Amination via Reduction of Nitro Intermediates:

The nitro group is introduced later, but initial amino groups can be installed through catalytic hydrogenation or direct amination reactions.Diazotization and Sandmeyer-type Reactions:

For aromatic amines, diazotization followed by substitution with ammonia or other amines is typical. However, the presence of fluorines complicates this due to their electron-withdrawing nature.

Introduction of the 2-Nitrophenyl Group

The nitrophenyl moiety is attached through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The amino group on the fluorinated aromatic can react with 2-nitrohalobenzenes under basic conditions, facilitating substitution at the position ortho or para to the amino group.Cross-Coupling Reactions:

Palladium-catalyzed Buchwald-Hartwig amination enables coupling of amino groups with aryl halides bearing nitro groups.

- The process involves first synthesizing the fluorinated aniline, then coupling with 2-nitrophenyl derivatives under palladium catalysis, as indicated in patent EP0506199A2.

Final Purification and Characterization

Distillation or Chromatography:

Purification of the target compound involves distillation under reduced pressure or chromatography to achieve high purity (>99%).Analytical Techniques:

Confirmed via GC, NMR, and mass spectrometry.

Data Tables Summarizing the Preparation Methods

Research Findings and Considerations

Selectivity and Yield Optimization:

Achieving regioselective fluorination at positions 2 and 6 is critical. Use of directing groups or specific fluorinating reagents enhances selectivity.Handling of Hazardous Reagents:

Fluorine gas and hydrofluoric acid are highly toxic, requiring specialized equipment and safety protocols.Scale-up Feasibility:

Patents indicate that processes involving lithiation or diazotization are less suitable for large-scale production due to safety concerns.Environmental and Economic Factors: The process from US5091580A emphasizes starting from inexpensive chlorobenzene derivatives, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-nitrophenyl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Ethanol as solvent, Room temperature

Substitution: Nucleophiles (e.g., amines, thiols), Solvents like dimethylformamide (DMF), Elevated temperatures

Major Products Formed

Reduction: 2,6-Difluoro-N-(2-aminophenyl)aniline

Substitution: Various substituted aniline derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Difluoro-N-(2-nitrophenyl)aniline has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(2-nitrophenyl)aniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Fluorine vs. Halogens/Alkyl Groups

2,6-Dibromo-N-(2-nitrophenyl)aniline

- Molecular Formula : C₁₂H₈Br₂N₂O₂

- Molecular Weight : ~385.02 g/mol

- Key Differences: Bromine substituents increase molecular weight and polarizability compared to fluorine. Bromine’s lower electronegativity reduces electronic effects but may enhance hydrophobic interactions. No direct biological activity data is available, though brominated analogues are often explored in antitumor research .

2,6-Difluoro-N-(2-methylpropyl)aniline

- Molecular Formula : C₁₀H₁₃F₂N

- Molecular Weight : 185.21 g/mol

- Key Differences: Replacement of the 2-nitrophenyl group with a methylpropyl chain eliminates nitro-related reactivity.

Nitro Group Variations: Mono- vs. Polynitro Derivatives

2,4,6-Trinitro-N-(2-nitrophenyl)aniline

- Molecular Formula : C₁₂H₇N₅O₈

- Molecular Weight : 349.215 g/mol

- LogP : 3.46

- Key Differences : Three nitro groups create a highly electron-deficient aromatic system, increasing lipophilicity and reactivity. This compound is analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting applications in analytical chemistry .

Biological Activity

2,6-Difluoro-N-(2-nitrophenyl)aniline is a fluorinated aniline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of two fluorine atoms and a nitrophenyl moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could act as a modulator of certain receptors, affecting cellular responses.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound may possess antimicrobial properties.

Antimicrobial Properties

Research has indicated that derivatives of aniline compounds often exhibit significant antimicrobial activity. In vitro studies have shown that this compound could potentially inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Drug (Amoxiclav) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving murine tumor models, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. For example:

- Cell Lines Tested : B16 melanoma and Lewis lung carcinoma.

- IC50 Values : Notably lower IC50 values were observed for structurally related compounds, suggesting that modifications similar to those in this compound could enhance potency.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several aniline derivatives, including this compound. The method employed was the agar well diffusion technique against both Gram-positive and Gram-negative bacteria. The findings indicated:

- Effective Against Resistant Strains : The compound showed efficacy against antibiotic-resistant strains of E. coli.

- Mechanism of Action : Further investigations suggested that the compound disrupts bacterial cell wall synthesis.

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized various nitro-substituted anilines and tested their effects on tumor growth in vivo. The results indicated that:

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-N-(2-nitrophenyl)aniline, and what analytical techniques validate its purity?

Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route starts with 2,6-difluorobenzoic acid, which is converted to an acid chloride and then coupled with 2-nitroaniline derivatives. Intermediate steps may require nitro-group protection and deprotection. Purity validation employs HPLC (≥98% purity threshold), NMR (¹⁹F and ¹H for structural confirmation), and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography (using SHELX programs for refinement ) can resolve structural ambiguities.

Q. How should researchers handle and store this compound to ensure stability?

Answer: The compound’s nitro and aniline groups make it light- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Conduct stability tests via TLC or HPLC every 6 months. Degradation products (e.g., reduced nitro groups) can be monitored using FT-IR for amine formation (N–H stretches at ~3300 cm⁻¹) .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., para vs. ortho coupling in aromatic rings).

- UV-Vis : Detect π→π* transitions (λmax ~270–320 nm for nitroaromatics).

- X-ray Diffraction : Resolve fluorine positioning and torsion angles between aromatic rings, critical for structure-activity studies .

- Elemental Analysis : Verify C, H, N, F content within ±0.3% deviation.

Advanced Research Questions

Q. How does this compound interact with plant or protozoan tubulin, and what experimental models validate this?

Answer: Dinitroaniline derivatives bind to α-tubulin’s dinitroaniline-specific pocket, disrupting microtubule polymerization. Use in vitro tubulin polymerization assays (monitored via turbidity at 350 nm) and molecular docking (PDB: 1TUB) to map binding. Comparative studies with Arabidopsis or Plasmodium tubulin can reveal species-specific effects. For example, IC₅₀ values for protozoan tubulin inhibition are typically <10 µM, whereas mammalian tubulin shows resistance (>100 µM) .

Q. What computational strategies optimize the design of this compound derivatives for enhanced bioactivity?

Answer:

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with herbicidal or antiprotozoal activity.

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability and binding affinity.

- MD Simulations : Simulate ligand-tubulin binding kinetics under physiological conditions (e.g., solvation models in GROMACS). Validate with SPR (surface plasmon resonance) for binding constants (KD) .

Q. How can researchers resolve contradictions in reported binding affinities of this compound analogs?

Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols:

Use uniform tubulin isoforms (e.g., βIII-tubulin vs. plant β-tubulin).

Control for reducing agents (e.g., DTT) that may reduce nitro groups.

Apply statistical meta-analysis (e.g., Forest plots) to aggregate data from >5 independent studies. Cross-validate with ITC (isothermal titration calorimetry) for ΔG/ΔH measurements .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater, and how is efficiency quantified?

Answer:

- Fenton’s Reagent : Optimize H₂O₂/Fe²⁺ ratios (1:10–1:50) for •OH radical generation. Monitor via LC-MS for intermediate products (e.g., hydroxylated or defluorinated species).

- Photocatalysis : Use TiO₂/UV systems; track pseudo-first-order kinetics (k ≈ 0.02–0.05 min⁻¹).

- Quantitative Metrics : TOC removal (>70% in 2 h) and ecotoxicity assays (Daphnia magna LC₅₀) ensure environmental safety .

Q. What is the role of fluorine substituents in the compound’s reactivity and metabolic stability?

Answer: Fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidation. Assess via:

- Microsomal Incubations : Measure half-life (t½) in rat liver microsomes; fluorinated analogs show t½ >60 min vs. <20 min for non-fluorinated analogs.

- Electrophilic Reactivity : Fluorine’s electron-withdrawing effect increases nitro-group susceptibility to nucleophilic attack, critical for prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.